METHYL 4-CHLOROTHIENO[3,2-C]PYRIDINE-7-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate: is a chemical compound with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 g/mol It is a heterocyclic compound containing a thieno[3,2-c]pyridine core structure, which is substituted with a chlorine atom at the 4-position and a carboxylate ester group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thieno[3,2-c]pyridine core can be subjected to oxidation or reduction, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Products: Various substituted thieno[3,2-c]pyridine derivatives.
Oxidation Products: Oxidized derivatives of the thieno[3,2-c]pyridine core.
Hydrolysis Products: 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid.
Scientific Research Applications
Chemistry: Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its derivatives may find applications in the production of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate and its derivatives depends on their specific molecular targets and pathwaysFor example, derivatives with antimicrobial activity may inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
- Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
- Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate
- 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid methyl ester
Comparison: Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the position of the ester group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to its analogs. For instance, the position of the chlorine atom and the ester group can influence the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Properties
CAS No. |
55040-71-6 |
---|---|
Molecular Formula |
C9H6ClNO2S |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.